molecular formula C14H7F5O2 B6409999 3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261938-48-0

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6409999
CAS No.: 1261938-48-0
M. Wt: 302.20 g/mol
InChI Key: KYRDTOAPRZIBOV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a trifluoromethyl group and a fluoride atom at specific positions on the benzene ring. It is widely used as a building block in the synthesis of various organometallic complexes and active pharmaceutical ingredients.

Properties

IUPAC Name

3-fluoro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-11-6-7(13(20)21)4-5-8(11)9-2-1-3-10(12(9)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDTOAPRZIBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691820
Record name 2,2'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-48-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,2′-difluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the introduction of fluorine atoms and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas or trifluoromethyl iodide under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organometallic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of active pharmaceutical ingredients, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to bind to metal centers, forming stable complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and trifluoromethyl group, which imparts distinct chemical and physical properties. This unique structure enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research and industrial processes.

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